molecular formula C8H5BrF4 B061618 4-Fluoro-3-(trifluoromethyl)benzyl bromide CAS No. 184970-26-1

4-Fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No. B061618
CAS RN: 184970-26-1
M. Wt: 257.02 g/mol
InChI Key: JVQDTRQMKZMBAU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is also known by the synonyms α′-Bromo-α,α,α-trifluoro-p-xylene, and 4-(Bromomethyl)benzotrifluoride . The compound has a molecular weight of 239.03 .


Synthesis Analysis

The compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Molecular Structure Analysis

The linear formula of the compound is CF3C6H4CH2Br . The InChI key, which is a unique identifier for the compound, is IKSNDOVDVVPSMA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions, among others .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a refractive index of 1.484 (lit.), a boiling point of 65-69 °C/5 mmHg (lit.), a melting point of 29-33 °C (lit.), and a density of 1.546 g/mL at 25 °C (lit.) .

Scientific Research Applications

Building Block in Organic Synthesis

“4-Fluoro-3-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It can be used to construct a variety of complex organic molecules due to its reactivity and the presence of both a bromine atom and a trifluoromethyl group.

Synthesis of Antiviral Compounds

This compound has been used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them potential candidates for the development of new antiviral drugs.

Preparation of Hepatitis C Virus Inhibitors

It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, an essential enzyme for the replication of the hepatitis C virus. This makes “4-Fluoro-3-(trifluoromethyl)benzyl bromide” valuable in the research and development of new treatments for hepatitis C.

Production of p-Trifluoromethylbenzyl Phenyl Sulfide

“4-Fluoro-3-(trifluoromethyl)benzyl bromide” can be used to produce p-trifluoromethylbenzyl phenyl sulfide . The details of this reaction and its applications are not specified, but it indicates the versatility of this compound in chemical synthesis.

Medicinal Chemistry

This compound is used in medicinal chemistry . While the specific applications are not detailed, the presence of a trifluoromethyl group is often desirable in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of drug molecules.

Fluorinated Building Blocks

“4-Fluoro-3-(trifluoromethyl)benzyl bromide” is part of the category of fluorinated building blocks . Fluorinated compounds are of great interest in the field of materials science and medicinal chemistry due to their unique properties, such as high thermal and chemical stability, and the ability to form strong hydrogen bonds.

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The compound is a useful building block in organic synthesis, particularly in the synthesis of antiviral compounds and inhibitors of hepatitis C virus NS5B polymerase . Therefore, it could be used in the development of new antiviral drugs in the future.

Mechanism of Action

Target of Action

4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It doesn’t have a specific biological target but is used to synthesize other compounds that do.

Mode of Action

As a benzylic bromide , this compound is highly reactive due to the electron-donating properties of the benzene ring, which stabilizes the positive charge on the carbon atom in the transition state of the reaction . This allows it to participate in various reactions, such as nucleophilic substitution reactions, to form new bonds .

Biochemical Pathways

The compound itself doesn’t directly interact with biochemical pathways. For example, it’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , which have antiviral activities .

Result of Action

The compound itself doesn’t have a direct effect on cells or molecules. The compounds it helps synthesize, such as1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles and 2-[(4-diarylmethoxy)phenyl]benzimidazoles , can have significant effects, such as inhibiting the replication of viruses .

Action Environment

The reactivity and stability of 4-Fluoro-3-(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Also, it’s sensitive to moisture and can react with water to form hydrobromic acid . Therefore, it should be handled and stored carefully to maintain its reactivity and prevent hazardous reactions.

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQDTRQMKZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372157
Record name 4-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzyl bromide

CAS RN

184970-26-1
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184970-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184970-26-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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